5,6-Dimethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, a carboxamide group at position 4, and a sulfamoylphenyl group at the nitrogen atom. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate precursors such as β-diketones or β-ketoesters with guanidine or urea under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group at position 4 can be introduced by reacting the pyrimidine intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable conditions, such as halogenation, nitration, or sulfonation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
5,6-Dimethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent. It has shown promising results in inhibiting key enzymes and pathways involved in various diseases.
Biological Research: The compound is used as a tool to study the biological mechanisms and pathways involved in inflammation, viral replication, and cancer progression.
Chemical Biology: The compound is used to investigate the structure-activity relationships of pyrimidine derivatives and to develop new derivatives with enhanced biological activities.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in various biological processes, such as:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation, and viral proteases, which are essential for viral replication.
Signal Transduction Pathways: The compound modulates signal transduction pathways involved in cell proliferation, apoptosis, and immune response, such as the NF-κB and MAPK pathways.
Molecular Targets: The compound targets specific proteins and receptors involved in disease progression, such as tumor necrosis factor (TNF) receptors and viral envelope proteins.
Comparison with Similar Compounds
5,6-Dimethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine: This compound also contains a sulfamoylphenyl group and a pyrimidine ring, but with different substitutions and biological activities.
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: This compound has a spiro structure and is studied for its potential as an inhibitor of SARS-CoV-2 proteases.
N-methyl-substituted pyrazole carboxamide derivatives: These compounds contain a pyrazole ring and are evaluated for their antiproliferative activities against cancer cell lines.
The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5,6-dimethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-9(2)15-7-16-12(8)13(18)17-10-3-5-11(6-4-10)21(14,19)20/h3-7H,1-2H3,(H,17,18)(H2,14,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKSRSWLIJOFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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